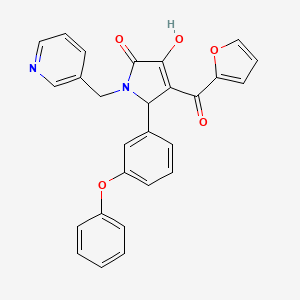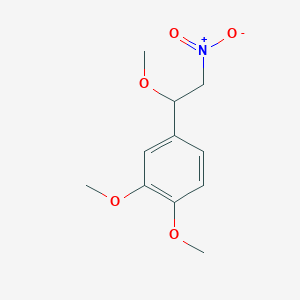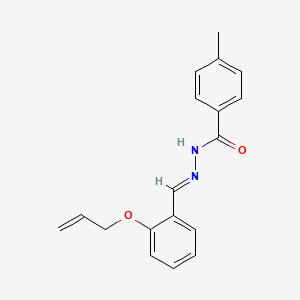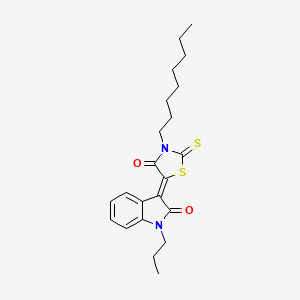
(3Z)-4-amino-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-amino-3-butène-2-one est un composé organique doté d'une structure unique caractérisée par un groupe amino attaché à un squelette buténone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3Z)-4-amino-3-butène-2-one implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la condensation d'un aldéhyde approprié avec une amine, suivie d'une série de réactions pour introduire la structure buténone. Les conditions réactionnelles nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de (3Z)-4-amino-3-butène-2-one peut impliquer des réacteurs chimiques à grande échelle et des procédés en flux continu. Ces méthodes sont conçues pour maximiser l'efficacité et minimiser les déchets, intégrant souvent des techniques avancées telles que l'hydrogénation catalytique et la distillation pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(3Z)-4-amino-3-butène-2-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe amino en un groupe nitro ou d'autres formes oxydées.
Réduction : Le composé peut être réduit pour former différents dérivés aminés.
Substitution : Le groupe amino peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire divers composés aminés.
Applications de la recherche scientifique
(3Z)-4-amino-3-butène-2-one présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant des interactions enzymatiques et des voies métaboliques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel (3Z)-4-amino-3-butène-2-one exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur ou un activateur de certaines enzymes, influençant les réactions biochimiques et les processus cellulaires. Le mécanisme exact peut varier en fonction du contexte et de l'application.
Applications De Recherche Scientifique
(3Z)-4-amino-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3Z)-4-amino-3-buten-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Composés similaires
(3E)-4-amino-3-butène-2-one : Un isomère géométrique avec un arrangement spatial différent.
4-amino-3-butène-2-ol : Un composé apparenté avec un groupe hydroxyle au lieu d'un groupe carbonyle.
4-amino-3-butène-2-thione : Un analogue sulfuré avec un groupe thione.
Unicité
(3Z)-4-amino-3-butène-2-one est unique en raison de sa configuration géométrique spécifique et de la présence à la fois d'un groupe amino et d'une structure buténone. Cette combinaison de caractéristiques lui confère des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C4H7NO |
|---|---|
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
(Z)-4-aminobut-3-en-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3/b3-2- |
Clé InChI |
NGUGWHFIVAQVMN-IHWYPQMZSA-N |
SMILES isomérique |
CC(=O)/C=C\N |
SMILES canonique |
CC(=O)C=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)


![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)



![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974912.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974927.png)
